molecular formula C12H15N3O2 B11729060 1-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine

1-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine

Cat. No.: B11729060
M. Wt: 233.27 g/mol
InChI Key: HGHRZYJIYRZBKA-UHFFFAOYSA-N
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Description

1-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a phenyl group substituted with a propan-2-yloxy group, linked to an oxadiazole ring, and further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the phenyl group: The phenyl group substituted with a propan-2-yloxy group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the methanamine group:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C12H15N3O2/c1-8(2)16-10-5-3-9(4-6-10)12-14-11(7-13)17-15-12/h3-6,8H,7,13H2,1-2H3

InChI Key

HGHRZYJIYRZBKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN

Origin of Product

United States

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